[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate
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Overview
Description
[1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate is a complex organic compound that features a unique structure combining cyclohexane and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate typically involves the reaction of naphthalene-2-sulfonyl chloride with [1,1’-Bi(cyclohexane)]-2-yl alcohol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of [1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the cyclohexane moiety.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for binding studies with proteins and nucleic acids.
Medicine
In medicine, [1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate has potential applications as a drug candidate or a drug delivery agent. Its ability to interact with biological targets can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Bi(cyclohexane)]-2-yl benzene-2-sulfonate
- [1,1’-Bi(cyclohexane)]-2-yl toluene-2-sulfonate
- [1,1’-Bi(cyclohexane)]-2-yl anthracene-2-sulfonate
Uniqueness
Compared to similar compounds, [1,1’-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate stands out due to its unique combination of cyclohexane and naphthalene moieties. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill.
Properties
CAS No. |
125313-32-8 |
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Molecular Formula |
C22H28O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2-cyclohexylcyclohexyl) naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H28O3S/c23-26(24,20-15-14-17-8-4-5-11-19(17)16-20)25-22-13-7-6-12-21(22)18-9-2-1-3-10-18/h4-5,8,11,14-16,18,21-22H,1-3,6-7,9-10,12-13H2 |
InChI Key |
FZLHXVVSUIUIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2OS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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